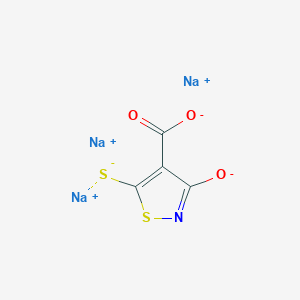
3-Hydroxy-5-mercapto-4-isothiazolecarboxylic acid trisodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-5-mercapto-4-isothiazolecarboxylic acid trisodium salt is a chemical compound with the molecular formula C12H6N3Na3O9S6. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is also referred to as the intermediate of cefotetan, a second-generation cephalosporin antibiotic .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5-mercapto-4-isothiazolecarboxylic acid trisodium salt involves the following steps:
Reaction of 3-Hydroxy-5-mercapto-4-isothiazolecarboxylic acid with a base: This reaction produces the corresponding tricarboxylate salt.
Reaction of the tricarboxylate salt with an appropriate base: This step yields this compound.
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route as described above, with optimization for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the thiol group (-SH) is oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the oxidized forms back to the thiol group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing agents: Sodium borohydride (NaBH4), dithiothreitol (DTT).
Substitution reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation products: Disulfides, sulfonic acids.
Reduction products: Thiol group restoration.
Substitution products: Various substituted isothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-5-mercapto-4-isothiazolecarboxylic acid trisodium salt has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Serves as an intermediate in the synthesis of cefotetan, an antibiotic used to treat bacterial infections.
Industry: Employed as a corrosion inhibitor for metals, particularly in aqueous environments
Wirkmechanismus
The mechanism of action of 3-Hydroxy-5-mercapto-4-isothiazolecarboxylic acid trisodium salt involves its interaction with molecular targets and pathways:
Molecular Targets: The thiol group (-SH) can interact with metal ions, proteins, and other biomolecules.
Pathways Involved: The compound can inhibit the activity of enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
Vergleich Mit ähnlichen Verbindungen
- 3-Hydroxy-4-carboxy-5-mercaptoisothiazole trisodium salt
- 2,3-Dihydro-5-mercapto-3-oxo-4-isothiazolecarboxylic acid trisodium salt
Comparison:
- Uniqueness: 3-Hydroxy-5-mercapto-4-isothiazolecarboxylic acid trisodium salt is unique due to its specific structure and functional groups, which confer distinct chemical reactivity and biological activity.
- Similarities: Similar compounds share the isothiazole ring and thiol group, but differ in the position and nature of other substituents, affecting their chemical and biological properties .
Eigenschaften
Molekularformel |
C4NNa3O3S2 |
|---|---|
Molekulargewicht |
243.2 g/mol |
IUPAC-Name |
trisodium;3-oxido-5-sulfido-1,2-thiazole-4-carboxylate |
InChI |
InChI=1S/C4H3NO3S2.3Na/c6-2-1(3(7)8)4(9)10-5-2;;;/h9H,(H,5,6)(H,7,8);;;/q;3*+1/p-3 |
InChI-Schlüssel |
OUZADVMVJWLIDI-UHFFFAOYSA-K |
Kanonische SMILES |
C1(=C(SN=C1[O-])[S-])C(=O)[O-].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Butyl-5,7-dihydrobenzo[d][2]benzazepine](/img/structure/B13769821.png)




![Nickelate(3-), [N,N-bis[(phosphono-kappaO)methyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (T-4)-](/img/structure/B13769853.png)




![N-[(1E)-4,4-dicyanobuta-1,3-dienyl]-N-(3-methylphenyl)acetamide](/img/structure/B13769878.png)


